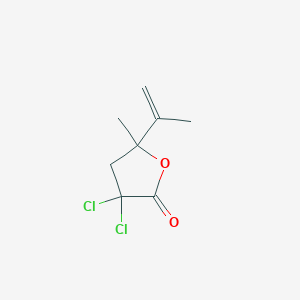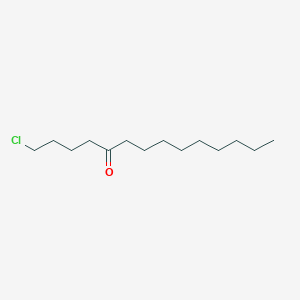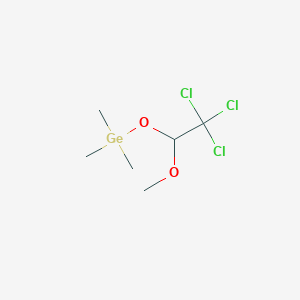
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde can be achieved through several methods. One common approach involves the Duff formylation of 4,8-dimethoxy-1-naphthol, followed by methylation . The starting material, 4,8-dimethoxy-1-naphthol, is prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: 1,4,8-Trimethoxy-2-methylphenanthrene-3-carboxylic acid.
Reduction: 1,4,8-Trimethoxy-2-methylphenanthrene-3-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer effects by disrupting cellular processes essential for tumor growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8-Trimethoxy-2-naphthalenecarbaldehyde: Similar in structure but with a naphthalene core instead of a phenanthrene core.
2-Methylphenanthrene: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
Uniqueness
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is unique due to its combination of methoxy groups and an aldehyde functional group on a phenanthrene core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
88208-85-9 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1,4,8-trimethoxy-2-methylphenanthrene-3-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-11-15(10-20)19(23-4)17-13-6-5-7-16(21-2)12(13)8-9-14(17)18(11)22-3/h5-10H,1-4H3 |
Clave InChI |
VKZVSLIDWALPEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C3=C(C=CC2=C1OC)C(=CC=C3)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)



![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)

